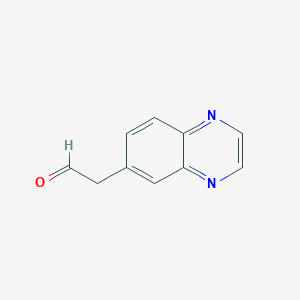

6-Quinoxalineacetaldehyde

Description

Overview of Quinoxaline (B1680401) Scaffolds in Advanced Chemical Research

The quinoxaline scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile physicochemical and biological properties. rsc.orgmtieat.org These nitrogen-containing heterocyclic compounds are found in various natural products, including antibiotics like echinomycin (B1671085) and actinomycin. mtieat.org The inherent electron-accepting nature of the quinoxaline moiety makes it a valuable component in the design of organic light-emitting diodes (OLEDs), polymers, and fluorescent materials. researchgate.net

The structural flexibility of the quinoxaline ring system allows for extensive functionalization, enabling the synthesis of a diverse library of derivatives with tailored properties. rsc.orgresearchgate.net Researchers have developed numerous synthetic strategies to construct and modify the quinoxaline scaffold, leading to its application in various fields, from pharmaceuticals to optoelectronics. rsc.org The ability to act as a bioisostere for other heterocyclic cores like quinoline (B57606) and quinazoline (B50416) further enhances its importance in drug discovery. mtieat.orgnih.gov

Academic Significance of Aldehyde Functionalities in Heterocyclic Systems

The aldehyde group (–CHO) is a highly reactive and versatile functional group in organic chemistry. wikipedia.org When attached to a heterocyclic system, it significantly influences the molecule's chemical reactivity and potential applications. mdpi.com Heterocyclic aldehydes are crucial intermediates in the synthesis of more complex molecules due to the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic attack. wikipedia.org

This reactivity allows for a wide range of chemical transformations, including oxidation to carboxylic acids, reduction to alcohols, and the formation of carbon-carbon and carbon-nitrogen bonds through reactions like the Wittig reaction, aldol (B89426) condensation, and the formation of Schiff bases. wikipedia.orgresearchgate.net The presence of an aldehyde group can also impart or enhance a molecule's biological activity and its potential as a chemosensor for detecting ions and other molecules. mdpi.com The versatility of the aldehyde functionality makes it a key building block in the construction of novel heterocyclic compounds with diverse applications in medicinal and materials chemistry. mdpi.comrsc.org

Research Landscape of 6-Quinoxalineacetaldehyde: A Foundational Analysis

While the broader quinoxaline family has been extensively studied, the specific research landscape of this compound is more niche. It is primarily recognized as a key intermediate in the synthesis of more complex quinoxaline derivatives. Its value lies in the reactive aldehyde group, which provides a synthetic handle for introducing various functionalities onto the quinoxaline core.

Research involving this compound often focuses on its utility in building larger molecular architectures. For instance, it can be a precursor in the synthesis of novel ligands for metal complexes or in the creation of compounds with potential pharmacological activities. The reactivity of the aldehyde group allows for its participation in multicomponent reactions, providing an efficient pathway to complex molecular structures. One study reports the use of quinoxalinealdehydes in a one-pot, three-component reaction to synthesize novel α-aminophosphonates. researchgate.net

The table below provides a summary of the key properties of this compound.

| Property | Value |

| IUPAC Name | (Quinoxalin-6-yl)acetaldehyde |

| Molecular Formula | C10H8N2O |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 333961-02-3 |

This data is compiled from publicly available chemical databases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

545424-00-8 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-quinoxalin-6-ylacetaldehyde |

InChI |

InChI=1S/C10H8N2O/c13-6-3-8-1-2-9-10(7-8)12-5-4-11-9/h1-2,4-7H,3H2 |

InChI Key |

IHEGPKBBLFPXHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Quinoxalineacetaldehyde and Its Derivatives

Classical and Contemporary Synthetic Routes to the Quinoxaline (B1680401) Core

The construction of the fundamental quinoxaline ring system is the initial and crucial phase in the synthesis of the target molecule.

The most traditional and widely employed method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine (B120857) (also known as a 1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govrsc.org This approach, often referred to as the Hinsberg synthesis, is versatile and can accommodate a variety of substituted starting materials. oaji.netub.ro

Specifically, the reaction of o-phenylenediamines with α-ketoacids or their corresponding esters leads to the formation of quinoxalin-2(1H)-one derivatives. ub.rocherkasgu.presssdiarticle4.com For example, reacting o-phenylenediamine with ethyl pyruvate (B1213749) or glyoxylic acid can yield 3-methylquinoxalin-2(1H)-one or 2(1H)-quinoxalinone, respectively. nih.gov Similarly, condensation with α-dicarbonyl compounds like benzil (B1666583) results in 2,3-disubstituted quinoxalines. ijrar.org The reaction conditions typically involve refluxing in solvents like ethanol (B145695) or acetic acid. researchgate.net

To synthesize quinoxaline derivatives with substituents on the benzene (B151609) ring, such as at the 6-position, an appropriately substituted o-phenylenediamine is required. sdiarticle4.com For instance, the reaction of 4-benzoyl-1,2-phenylenediamine with sodium pyruvate yields a mixture of 6-benzoyl-3-methylquinoxalin-2-one and its 7-benzoyl isomer. sdiarticle4.com The presence of electron-donating or electron-withdrawing groups on the 1,2-diamine can influence the reaction's efficiency and yield. rsc.org

Several catalysts have been employed to improve the efficiency and mildness of these condensation reactions. These include camphor-sulfonic acid (CSA), ijrar.org o-iodoxybenzoic acid (IBX), gallium (III) triflate, oaji.net and various heterogeneous catalysts like silica (B1680970) nanoparticles and polymer-supported sulphanilic acid. rsc.orgresearchgate.net

Table 1: Catalysts Used in the Synthesis of Quinoxaline Derivatives

| Catalyst | Reactants | Solvent | Conditions | Advantage | Reference |

| Camphor-sulfonic acid (CSA) | o-phenylenediamine, Benzil | Ethanol | Room Temp | Metal-free, Green solvent | ijrar.org |

| o-Iodoxybenzoic acid (IBX) | o-phenylenediamines, 1,2-diketones | Acetic Acid | Room Temp | High yield | oaji.net |

| Gallium (III) triflate | phenylene-1,2-diamines, 1,2-diketones | Ethanol | Room Temp | Recyclable catalyst | oaji.net |

| Silica Nanoparticles | 1,2-diamines, 1,2-diketones | Solvent-free | Room Temp | High yield, Short reaction time | rsc.org |

The generally accepted mechanism for the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound involves a series of straightforward steps. The process is initiated by the nucleophilic attack of one amino group on one of the carbonyl carbons, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the remaining carbonyl group. Subsequent dehydration of the resulting diol intermediate leads to the formation of a dihydroquinoxaline, which then undergoes oxidation to yield the aromatic quinoxaline product. ijrar.orgacgpubs.org

In a proposed mechanism catalyzed by camphor-sulfonic acid (CSA), the acid first protonates a carbonyl group of the 1,2-dicarbonyl compound. ijrar.org This activation facilitates the nucleophilic attack by the o-phenylenediamine, leading to an amino-1,2-diol intermediate which then dehydrates to furnish the final quinoxaline. ijrar.org

Another significant pathway is the Beirut reaction, which is a primary method for producing quinoxaline 1,4-dioxides. vulcanchem.com The mechanism involves the cyclization of benzofuroxans with compounds containing an active methylene (B1212753) group (CH-acids) or enamines. vulcanchem.com The process is thought to proceed through the opening of the benzofuroxan (B160326) ring, followed by the attack of an oxime nitrogen atom on an electrophilic carbonyl group, leading to a dihydroxyquinoxaline intermediate that eliminates water to form the quinoxaline 1,4-dioxide. vulcanchem.com

Targeted Synthesis of the Acetaldehyde (B116499) Moiety

Once the quinoxaline core is established, the next challenge is the introduction and elaboration of the acetaldehyde group at the desired 6-position.

Direct formylation of a pre-formed quinoxaline ring is challenging, as electrophilic substitution reactions like nitration tend to occur at the 5- and 7-positions. oaji.netcherkasgu.press Therefore, achieving substitution at the 6-position typically requires a strategy where the functionality is introduced via the starting materials or through functional group manipulation on a pre-substituted quinoxaline.

One viable route is the synthesis of 6-quinoxalinecarboxaldehyde, which serves as a direct precursor to 6-quinoxalineacetaldehyde. This aldehyde can be prepared through several methods. A multi-step synthesis can start from 3,4-diaminotoluene, which is condensed to form 6-methyl-quinoxaline. google.com The methyl group can then be halogenated to a halomethyl group, which is subsequently converted to the 6-hydroxymethyl-quinoxaline. google.com Finally, selective oxidation of the hydroxymethyl intermediate yields 6-quinoxalinecarboxaldehyde. google.com Another approach involves the Vilsmeier-Haack formylation, which has been used to introduce a formyl group onto related heterocyclic systems, suggesting its potential applicability. researchgate.netmdpi.com Quinoxaline-6-carbaldehyde (B160717) is a known intermediate used in the synthesis of other derivatives, such as 6-(bromomethyl)quinoxaline. chemicalbook.com

Achieving regioselectivity to favor the 6-substituted product over the 7-substituted isomer is a critical aspect of the synthesis. When an unsymmetrically substituted o-phenylenediamine (e.g., a 4-substituted-1,2-phenylenediamine) reacts with an α-dicarbonyl compound, a mixture of 6- and 7-substituted quinoxaline isomers is often possible. oaji.netsdiarticle4.com

The regiochemical outcome is governed by the electronic properties of the substituent on the diamine. The relative nucleophilicity of the two amino groups dictates which one will react first and ultimately determines the final position of the substituent on the quinoxaline ring. sdiarticle4.com For example, the presence of an electron-withdrawing group at the C6 position has been noted as an important factor in the biological activity of some quinoxaline derivatives, highlighting the importance of controlling this regioselectivity. mdpi.com

Modern methods for regioselective functionalization are continuously being developed. For instance, a method for the regioselective synthesis of 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives has been established starting from 2,3-dichloro-6-aminoquinoxaline, involving sequential alkoxylation and Sonogashira coupling reactions. koreascience.kr Such strategies, which rely on the specific reactivity of a pre-functionalized starting material, are key to accessing specific isomers like the desired 6-substituted products. koreascience.kr

Advanced Synthetic Techniques and Methodologies

To overcome the limitations of classical methods, such as harsh reaction conditions or long reaction times, a variety of advanced synthetic techniques have been applied to the synthesis of quinoxalines. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often providing pure products in high yields without the need for toxic solvents. oaji.netudayton.edu The microwave-assisted Hinsberg reaction, for example, facilitates the condensation of o-phenylenediamine with α-ketoacids efficiently. oaji.net Microwave irradiation has also been successfully used for nucleophilic aromatic substitution on chlorinated quinoxalines and in cross-coupling reactions, demonstrating its broad utility in this field. udayton.eduacs.org

Green chemistry approaches are also prominent, utilizing environmentally benign and recyclable catalysts. rsc.org Nanocatalysts, such as silica nanoparticles or copper(II) oxide, have been shown to be effective in promoting quinoxaline synthesis under mild, often solvent-free, conditions. rsc.org One-pot, multi-component reactions represent another efficient strategy, allowing for the synthesis of complex quinoxalines from simple starting materials in a single step, thereby improving atom economy and reducing waste. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of quinoxaline derivatives. rsc.org This method often leads to higher yields, shorter reaction times, and cleaner reactions compared to conventional heating methods. researchgate.netudayton.edu

A notable green protocol involves the condensation reaction of isatin (B1672199) derivatives with o-phenylenediamine in water under microwave irradiation, which is environmentally friendly, cost-effective, and highly efficient, producing good to excellent yields. bhu.ac.in Another approach describes a catalyst-free and solvent-free synthesis of quinoxalines from benzil and 1,2-diaminobenzene under microwave conditions, achieving high yields (84-98%) in just 3-6 minutes. researchgate.net This highlights the potential of MAOS to create quinoxaline derivatives with significant advantages in terms of reaction time and environmental impact. researchgate.net

The use of microwave irradiation has been shown to be effective for various quinoxaline syntheses. For instance, a simple and efficient method for synthesizing 2-quinoxalinone-3-hydrazone derivatives utilizes microwave irradiation. nih.gov Additionally, a microwave-assisted, iodine-catalyzed method for the synthesis of quinoxalines through the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been developed, yielding excellent results. nih.gov The combination of microwave heating with a copper catalyst has also been successfully employed for the intramolecular N-arylation to produce 5,6-dihydroindolo[1,2-a]quinoxaline derivatives in high yields (83-97%) within 45-60 minutes. nih.govbeilstein-journals.org

The synthesis of 6-formylpterin (B158403) and other heterocyclic aldehydes has also been improved using microwave-assisted selenium dioxide oxidation, demonstrating the versatility of this technique for preparing aldehyde-functionalized heterocycles. researchgate.net

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinoxaline Derivatives

| Derivative | Method | Catalyst | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Quinoxaline Derivatives | Microwave | None | Water | 5-8 min | Good to Excellent | bhu.ac.in |

| Quinoxalines | Microwave | None | None | 3-6 min | 84-98% | researchgate.net |

| Quinoxalines | Microwave | Iodine | EtOH/H₂O | Not Specified | Excellent | nih.gov |

| 5,6-dihydroindolo[1,2-a]quinoxalines | Microwave | CuI/L-proline | DMSO | 45-60 min | 83-97% | nih.govbeilstein-journals.org |

| 2,3-disubstituted quinoxalines | Microwave | None | None | 3-6 min | 20-94% | researchgate.net |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time. mdpi.com These reactions are pivotal in modern medicinal and combinatorial chemistry. bhu.ac.in

Several MCR strategies have been developed for the synthesis of quinoxaline scaffolds. A copper-catalyzed three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide (B81097) provides a one-pot route to quinoxalines in good yields. organic-chemistry.org Another innovative approach involves a base-catalyzed multicomponent reaction of o-phenylenediamines, aryl ketones, and elemental sulfur to produce quinoxalin-2-thiones. thieme-connect.comthieme-connect.com This method is operationally simple and scalable. thieme-connect.comthieme-connect.com

Furthermore, a one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, showcasing the versatility of MCRs in synthesizing related nitrogen-containing heterocycles. organic-chemistry.org High-order MCRs, such as a six-component reaction to synthesize 1,5-disubstituted tetrazole-1,2,3-triazole hybrids, demonstrate the potential for creating structurally diverse and complex molecules in a single, atom-economical process. nih.gov The development of these MCRs, including pseudo-multicomponent reactions where one reactant is used in multiple steps, offers powerful tools for generating libraries of complex compounds. rsc.org

Table 2: Examples of One-Pot Multicomponent Reactions for Quinoxaline Synthesis

| Product | Reactants | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| Quinoxalines | 2-iodoanilines, arylacetaldehydes, sodium azide | CuI, K₂CO₃, DMSO, 80°C | Good | organic-chemistry.org |

| Quinoxalin-2-thiones | o-phenylenediamines, aryl ketones, sulfur | Piperidine | High | thieme-connect.comthieme-connect.com |

| 1,2,4-trisubstituted 1H-imidazoles | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | Solvent-free, 130°C | 80-96% | organic-chemistry.org |

| 1,5-disubstituted tetrazole-1,2,3-triazole hybrids | Benzaldehyde derivate, propargylamine, isocyanide, TMSN₃, benzyl (B1604629) halide, sodium azide | Cascade process (Ugi-azide, SN2, CuAAC) | 22-58% | nih.gov |

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in the synthesis of quinoxalines, often enabling reactions under milder conditions and with greater selectivity. acs.org A wide array of catalysts has been explored for this purpose.

Nickel-catalyzed methods have proven to be convenient and eco-friendly for synthesizing quinolines and quinoxalines through double dehydrogenative coupling. organic-chemistry.org A simple NiBr₂/1,10-phenanthroline system can catalyze the synthesis of quinoxalines from both 1,2-diamines and 2-nitroanilines. organic-chemistry.org Copper-catalyzed reactions are also prevalent, including a cycloamination of N-aryl ketimines with sodium azide and the previously mentioned three-component synthesis. organic-chemistry.org

Heterogeneous catalysts are particularly attractive due to their ease of recovery and reuse. dergipark.org.tr Examples include silica nanoparticles, which catalyze the condensation of 1,2-diamines with 1,2-diketones under solvent-free conditions, and alumina-supported molybdophosphovanadates, which show high activity at room temperature. rsc.orgnih.gov Mineral fertilizers like mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have also been successfully used as green and reusable heterogeneous catalysts for quinoxaline synthesis at ambient temperature. dergipark.org.tr

Bio-inspired ortho-quinone catalysts have been applied to the oxidative synthesis of quinoxalines from primary amines with high yields under mild conditions, using oxygen as the terminal oxidant. organic-chemistry.org Elemental sulfur can also mediate a catalyst-free reaction between sulfoxonium ylides and o-phenylenediamines to afford quinoxaline derivatives. organic-chemistry.org

Table 3: Various Catalysts Used in Quinoxaline Synthesis

| Catalyst | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Nickel-based | 2-aminobenzyl alcohol/diamine | Mild temperature | Eco-friendly, catalyst regeneration | organic-chemistry.org |

| Copper-based | 2-iodoanilines, arylacetaldehydes, NaN₃ | 80°C, DMSO | One-pot, three-component | organic-chemistry.org |

| Silica Nanoparticles | 1,2-diamines, 1,2-diketones | Solvent-free, room temp. | Heterogeneous, high yield | rsc.org |

| Phosphate Fertilizers (MAP, DAP, TSP) | 1,2-diamines, 1,2-dicarbonyls | Room temp., EtOH | Green, reusable | dergipark.org.tr |

| ortho-Quinones | Primary amines | Mild, O₂ oxidant | Bio-inspired | organic-chemistry.org |

| Elemental Sulfur | Sulfoxonium ylides, o-phenylenediamines | Mild | Catalyst-free | organic-chemistry.org |

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inpjoes.com In quinoxaline synthesis, this often involves using water as a solvent, employing reusable catalysts, and minimizing energy consumption. mdpi.comnih.gov

The use of water as a solvent is a significant green approach. bhu.ac.inthieme-connect.com A one-pot synthesis of quinoxalines has been developed using microwave irradiation in water, offering an environmentally benign methodology. tsijournals.com Another highly efficient, catalyst-free protocol involves the cyclocondensation of aryldiamines and dicarbonyl compounds in methanol (B129727) at room temperature, yielding products in just one minute. thieme-connect.com This method is scalable and represents a significant step towards greener synthesis. thieme-connect.com

The development of catalyst-free methods further aligns with green chemistry principles. thieme-connect.com For instance, a simple and catalyst-free synthesis of 2-amino quinoxaline derivatives using PEG-400 as a green solvent at room temperature has been reported. ripublication.com The use of recyclable catalysts, such as mineral fertilizers and nano-catalysts, also contributes to the greening of quinoxaline synthesis by reducing waste and catalyst leaching. dergipark.org.trrsc.org These approaches not only reduce the environmental impact but also often lead to simpler workup procedures and improved cost-effectiveness. bhu.ac.inthieme-connect.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| o-phenylenediamine |

| Isatin |

| Benzil |

| 2-iodoaniline |

| Arylacetaldehyde |

| Sodium azide |

| N-aryl ketimine |

| 2-nitroaniline |

| Sulfoxonium ylide |

| 5,6-dihydroindolo[1,2-a]quinoxaline |

| 6-formylpterin |

| 2-quinoxalinone-3-hydrazone |

| Quinoxalin-2-thione |

| 2-bromoacetophenone |

| 1,5-disubstituted tetrazole |

| 1,2,3-triazole |

| 2,4-diarylimidazole |

| 1,2-dicarbonyl compound |

| 2-amino quinoxaline |

Chemical Reactivity and Mechanistic Pathways of 6 Quinoxalineacetaldehyde

Aldehyde Reactivity in the Quinoxaline (B1680401) Context

The aldehyde functional group, (-CHO), attached to the 6-position of the quinoxaline ring is a site of rich chemical activity. Its reactivity is largely governed by the electrophilic nature of the carbonyl carbon. savemyexams.com

The carbonyl group in 6-Quinoxalineacetaldehyde is polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge. savemyexams.com This electrophilic carbon is susceptible to attack by a wide range of nucleophiles. savemyexams.comlibretexts.org These reactions typically proceed via a two-step mechanism: initial nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the intermediate to yield an alcohol product. libretexts.orglibretexts.org

Key examples of nucleophilic addition reactions applicable to this compound include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) followed by acidification yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group. organicmystery.com

Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) results in the formation of secondary alcohols after an aqueous workup.

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals, which can then react with a second molecule of alcohol to produce a stable acetal. organicmystery.com This reaction is often used to protect the aldehyde group during other synthetic transformations.

The reactivity of the aldehyde can be influenced by steric factors. For instance, bulky nucleophiles or substituents near the reaction site can hinder the approach of the nucleophile. organicmystery.compressbooks.pub

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent(s) | Product Type |

|---|---|---|

| Cyanide (CN⁻) | HCN or KCN/H⁺ | Cyanohydrin |

| Organometallic (R⁻) | R-MgX or R-Li, then H₃O⁺ | Secondary Alcohol |

| Alcohol (R-OH) | R-OH, Acid Catalyst | Acetal |

| Hydride (H⁻) | NaBH₄ or LiAlH₄, then H₃O⁺ | Primary Alcohol |

Condensation reactions are a cornerstone of carbonyl chemistry, involving the combination of two molecules to form a larger one, often with the elimination of a small molecule like water. ebsco.comlibretexts.org this compound, possessing alpha-hydrogens (on the carbon adjacent to the carbonyl group), can undergo such reactions.

Aldol (B89426) Condensation: In the presence of a base or acid, this compound can react with itself or another enolizable carbonyl compound. The reaction proceeds through an enolate intermediate which acts as a nucleophile, attacking another aldehyde molecule. youtube.com The initial product is a β-hydroxy aldehyde, which can subsequently dehydrate upon heating to form an α,β-unsaturated aldehyde, a product stabilized by conjugation. youtube.com

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., diethyl malonate, malononitrile) in the presence of a weak base (like an amine). sigmaaldrich.com The reaction typically leads to the formation of a new carbon-carbon double bond after dehydration. sigmaaldrich.com

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the aldehyde's carbonyl group into a carbon-carbon double bond, yielding an alkene. This is a powerful method for alkene synthesis.

Intramolecular cyclization reactions are also a possibility, where the aldehyde group could react with another functional group on a side chain attached elsewhere on the quinoxaline ring, leading to the formation of new ring systems.

The aldehyde group is readily transformed through oxidation or reduction, altering the oxidation state of the carbonyl carbon. savemyexams.com

Oxidation: Aldehydes are easily oxidized to carboxylic acids. libretexts.org Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and silver oxide (Ag₂O). The quinoxaline ring itself is generally stable towards many oxidizing agents, allowing for selective oxidation of the aldehyde group. um.edu.my The product of this reaction would be 6-quinoxalineacetic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol. youtube.com Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com The resulting product would be 2-(quinoxalin-6-yl)ethanol.

Table 2: Oxidation and Reduction of the Aldehyde Group

| Reaction Type | Typical Reagent(s) | Product Functional Group | Product Name |

|---|---|---|---|

| Oxidation | KMnO₄, H₂CrO₄, Ag₂O | Carboxylic Acid | 6-Quinoxalineacetic acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | 2-(Quinoxalin-6-yl)ethanol |

Quinoxaline Ring System Reactivity

The quinoxaline ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature significantly influences its susceptibility to substitution reactions.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The electron-deficient nature of the pyrazine (B50134) ring in quinoxaline deactivates the entire heterocyclic system towards electrophilic attack compared to benzene (B151609). um.edu.my

Reactivity: The quinoxaline ring is generally resistant to common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions, often requiring harsh conditions if the reaction proceeds at all.

Regioselectivity: The pyrazine part of the ring is strongly deactivated. Therefore, any electrophilic substitution would preferentially occur on the benzene ring. The acetaldehyde (B116499) group at position 6 is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta positions (positions 5 and 7). Consequently, electrophilic attack, if forced, would most likely occur at the C-5 or C-7 position.

The electron-deficient character of the quinoxaline ring makes it a prime candidate for nucleophilic aromatic substitution (SₙAr). arabjchem.org This reactivity is enhanced in the presence of electron-withdrawing substituents or by forming the N-oxide. rsc.orgunav.edu

General Reactivity: Quinoxalines are susceptible to attack by nucleophiles, particularly at the positions in the pyrazine ring (C-2 and C-3). rsc.org The presence of a good leaving group (like a halogen) at these positions facilitates SₙAr reactions. arabjchem.org

Vicarious Nucleophilic Substitution (VNS): Even without a leaving group, quinoxalines can undergo VNS, a reaction where a nucleophile carrying a leaving group attacks the ring, leading to the substitution of a hydrogen atom. rsc.orgdntb.gov.ua Quinoxaline N-oxides are particularly effective substrates for VNS reactions. dntb.gov.ua

Influence of the 6-Acetaldehyde Group: The electron-withdrawing nature of the aldehyde group further deactivates the benzene portion of the ring towards electrophilic attack but enhances its susceptibility to nucleophilic attack, although less so than the pyrazine ring. Nucleophilic substitution of hydrogen has been reported on the quinoxaline ring system itself. chimicatechnoacta.ruchimicatechnoacta.ru For this compound, nucleophilic attack would be most favored at the C-2 and C-3 positions.

Elucidation of Reaction Mechanisms

Kinetic Studies and Rate-Determining Steps

Kinetic studies are crucial for quantifying the rate at which a reaction proceeds and for determining the factors that influence this rate, such as concentration, temperature, and catalysts. nih.govnih.govrevistanefrologia.com The data derived from these studies are used to formulate a rate law, an equation that links the reaction rate to the concentrations of the reactants. savemyexams.comsavemyexams.com The rate law, in turn, provides critical insights into the composition of the transition state of the slowest step in the reaction mechanism, known as the rate-determining or rate-limiting step. unizin.orgck12.orglibretexts.org

Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the acetaldehyde group to form a carbinolamine intermediate.

Dehydration: The carbinolamine loses a molecule of water to form the final imine product.

Kinetic studies would be designed to determine which of these steps is rate-determining. By systematically varying the concentrations of this compound and the amine and measuring the initial reaction rate, a rate law can be established. If the rate is found to be dependent on the concentrations of both reactants, it would suggest that the initial nucleophilic attack is the slow, rate-determining step. Conversely, if the rate is primarily dependent on the concentration of the carbinolamine intermediate (which can be influenced by the pH of the solution), the dehydration step would be considered rate-limiting.

Factors influencing the reaction rates in the synthesis of the parent quinoxaline ring system can provide analogous insights. For example, the electronic nature of substituents on the reactants is known to affect reaction rates. acgpubs.orgijrar.org

Table 1: Factors Influencing Reaction Rates in Quinoxaline Synthesis

| Factor | Observation | Implication for Kinetics | Source |

| Reactant Substituents | Electron-withdrawing groups on the 1,2-diamine reactant accelerate the reaction. | The nucleophilicity of the amine and the electrophilicity of the dicarbonyl compound are critical in the rate-determining step. | acgpubs.org |

| Catalyst | The use of catalysts like HCTU or Camphorsulfonic acid significantly shortens reaction times. | Catalysts provide an alternative reaction pathway with a lower activation energy. acgpubs.orgijrar.org | acgpubs.orgijrar.org |

| Solvent | Reaction yields and rates can vary significantly with the choice of solvent (e.g., higher yields in EtOH). | The solvent can influence the stability of reactants, intermediates, and transition states. | ijrar.org |

Identification of Reaction Intermediates

Reaction intermediates are transient chemical species that are formed in one step of a reaction mechanism and consumed in a subsequent step. youtube.comyoutube.com They are typically high-energy and short-lived, making them difficult to isolate but essential for understanding the reaction pathway. lumenlearning.com Their existence can be inferred from kinetic data or detected directly using spectroscopic techniques or trapping experiments. youtube.comnih.gov

In the reactions of this compound, several types of intermediates can be postulated. For the condensation reaction with an amine mentioned previously, the carbinolamine is a key intermediate. In other reactions, such as those involving the quinoxaline ring itself or transformations leading to its synthesis, different intermediates play a role.

Carbocations, Radicals, and Carbenes: These are common reactive intermediates in many organic reactions. lumenlearning.com For instance, a carbocation could form if the hydroxyl group of a protonated carbinolamine leaves before the final product is formed.

Zwitterionic Intermediates: In certain synthetic routes for quinoxaline derivatives, particularly those involving isocyanides, quinoxaline-based zwitterionic intermediates have been proposed. organic-chemistry.org

Bis-imine Intermediates: During the synthesis of some fluoroalkylated quinoxalines, a bis-imine intermediate has been successfully detected and isolated, providing direct evidence for the proposed mechanism. mtieat.org

The identification of these intermediates often relies on advanced analytical methods. For example, fast spectroscopic methods can sometimes observe the signature of a short-lived species. lumenlearning.com Alternatively, the intermediate can be "trapped" by introducing another reagent that reacts specifically with it, leading to a stable, identifiable product. nih.gov

Computational Chemistry Approaches to Reaction Pathway Prediction

Computational chemistry has emerged as a powerful tool for predicting and analyzing reaction mechanisms, complementing experimental studies. rsc.orgwikipedia.org By using quantum chemical methods, researchers can model reaction pathways, calculate the energies of reactants, products, transition states, and intermediates, and thus predict the most likely mechanism. rsc.orgnih.gov

These computational approaches are particularly valuable for:

Visualizing Transition States: Calculating the three-dimensional structure of the transition state, which is the highest energy point along the reaction coordinate. nih.gov

Determining Activation Energies: Estimating the energy barrier (activation energy) that must be overcome for a reaction to occur, which directly relates to the reaction rate. wikipedia.org

Comparing Reaction Pathways: Evaluating multiple potential pathways for a given reaction to determine the most energetically favorable route. researchgate.netcecam.org

For this compound, computational methods could be applied to study its reactivity. For example, Density Functional Theory (DFT) or ab initio methods could be used to model the condensation reaction with an amine. wikipedia.org Such calculations could predict the structure of the carbinolamine intermediate and the transition states for both its formation and its dehydration. This would allow for a theoretical determination of the rate-limiting step and provide insights into how the electronic properties of the quinoxaline ring influence the reactivity of the aldehyde group.

Table 2: Common Computational Methods in Reaction Mechanism Studies

| Method | Description | Application in Mechanism Studies | Source |

| Density Functional Theory (DFT) | A quantum mechanical method that models the electronic structure of many-body systems by using the electron density as the fundamental variable. | Widely used to calculate geometries, reaction energies, and activation barriers for organic reactions due to its balance of accuracy and computational cost. | wikipedia.org |

| Ab Initio Methods (e.g., Hartree-Fock, CCSD) | Methods based directly on theoretical principles without the inclusion of experimental data. They solve the Schrödinger equation approximately. | Provide high-accuracy benchmarks for energies and properties, though they are often more computationally expensive than DFT. | wikipedia.org |

| Intrinsic Reaction Coordinate (IRC) Calculations | An algorithm used to trace the reaction pathway from a transition state structure down to the corresponding reactants and products. | Confirms that a calculated transition state structure correctly connects the intended reactants and products on the potential energy surface. | nih.gov |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method where a small, electronically important part of the system (e.g., the reacting centers) is treated with quantum mechanics, and the rest (e.g., solvent) is treated with classical molecular mechanics. | Allows for the study of reactions in complex environments like solutions or enzymes, which would be too large for a full QM calculation. | wikipedia.org |

Derivatization Strategies and Analogue Synthesis

Design Principles for Novel 6-Quinoxalineacetaldehyde Derivatives

The design of new derivatives of this compound is guided by several key principles aimed at optimizing molecular properties for specific applications. A primary consideration is the modulation of lipophilicity and aqueous solubility, which can be fine-tuned by introducing polar or nonpolar functional groups. For instance, the incorporation of amino acid or peptide scaffolds can enhance biocompatibility and solubility.

Synthetic Approaches to Diverse Derivative Classes

The aldehyde group of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a wide range of derivative classes.

Imine, Hydrazone, and Oxime Formation

The condensation of this compound with primary amines, hydrazines, or hydroxylamine (B1172632) provides a straightforward route to imines (Schiff bases), hydrazones, and oximes, respectively. These reactions are typically carried out under mild acidic or basic conditions and often proceed in high yield. organic-chemistry.orgbeilstein-journals.orgorganic-chemistry.org

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields the corresponding N-substituted imines. These derivatives are valuable intermediates and have been shown to possess a range of biological activities. organic-chemistry.orgresearchgate.netredalyc.org

Hydrazones: Condensation with hydrazine (B178648) or substituted hydrazines (R-NH-NH₂) affords hydrazones. Quinoxaline (B1680401) hydrazones have been investigated for their antimicrobial properties. nih.gov The reaction is generally a condensation reaction carried out in a suitable solvent like ethanol (B145695) or methanol (B129727). nih.gov

Oximes: Treatment with hydroxylamine (NH₂OH) leads to the formation of oximes. The synthesis of oximes from aldehydes is a well-established transformation in organic chemistry, often achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. beilstein-journals.orgnih.govijprajournal.comnih.gov

| Derivative Class | Reagent | General Reaction Conditions |

| Imine (Schiff Base) | Primary Amine (R-NH₂) | Mild acid or base catalysis, often in an alcohol solvent. |

| Hydrazone | Hydrazine/Substituted Hydrazine (R-NH-NH₂) | Refluxing in a solvent like ethanol. |

| Oxime | Hydroxylamine (NH₂OH) | Reaction with hydroxylamine hydrochloride and a base. |

Wittig and Related Olefination Reactions

The conversion of the aldehyde functionality to an alkene is a fundamental transformation, readily achieved through the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (a Wittig reagent) to convert the aldehyde into an alkene. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.orgtotal-synthesis.comresearchgate.netlibretexts.org Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. beilstein-journals.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a widely used alternative to the Wittig reaction, often providing better yields and higher (E)-selectivity. researchgate.netwikipedia.orgcore.ac.ukalfa-chemistry.com A key advantage of the HWE reaction is the facile removal of the water-soluble phosphate (B84403) byproduct. researchgate.netalfa-chemistry.com The Still-Gennari modification of the HWE reaction can be employed to favor the formation of (Z)-olefins. nrochemistry.com

Formation of N-Heterocyclic Analogs from the Acetaldehyde (B116499) Functionality

The acetaldehyde moiety can serve as a building block for the construction of various nitrogen-containing heterocyclic rings through cyclocondensation reactions. commonorganicchemistry.com For instance, reaction with dinucleophiles can lead to the formation of new fused or appended heterocyclic systems, expanding the structural diversity of the quinoxaline core. The specific heterocyclic system formed depends on the nature of the reacting partner. For example, reaction with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines could potentially yield pyrimidine (B1678525) rings. The synthesis of N-heterocycles is a significant area of research due to their prevalence in pharmaceuticals and other biologically active compounds. researchgate.netmdpi.com

Integration with Amino Acid and Peptide Scaffolds

Coupling of this compound with amino acids or peptides can be achieved through several methods. One common approach is reductive amination, where the aldehyde first forms an imine with the free amino group of an amino acid or peptide, which is then reduced in situ to a stable amine linkage. This strategy allows for the incorporation of the quinoxaline moiety into peptide backbones or as N-terminal modifications. nih.govmdpi.com Such peptide conjugates are of interest for enhancing the pharmacokinetic properties of the quinoxaline core and for targeted delivery applications. clockss.orgnih.govdocumentsdelivered.comnih.govgoogle.com The synthesis of amino acid and peptide conjugates of quinoxaline derivatives has been explored to generate compounds with potential biological applications. researchgate.net

Sulfur and Nitrogen Linker Modifications

The introduction of sulfur and nitrogen atoms as linkers can be achieved through the formation of thiosemicarbazones. Reaction of this compound with thiosemicarbazide (B42300) or its derivatives yields the corresponding thiosemicarbazones. These compounds are known for their metal-chelating properties and a wide range of biological activities. nih.govnih.govcasjournal.org The synthesis of thiosemicarbazones from aldehydes is a robust and high-yielding reaction, typically involving the condensation of the aldehyde with a thiosemicarbazide in a suitable solvent, sometimes with acid catalysis. nih.govrsc.orgmdpi.com The resulting thiosemicarbazone can act as a versatile ligand for the formation of metal complexes, further expanding the chemical space of this compound derivatives. rsc.orgmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Derivatives

The aldehyde functional group at the 6-position of the quinoxaline ring serves as a versatile handle for the synthesis of a diverse library of derivatives. The reactivity of the aldehyde allows for the formation of various C-N and C-C bonds, leading to Schiff bases, hydrazones, oximes, and other analogues. The biological activity of these derivatives is intricately linked to the nature of the substituents introduced, providing a basis for structure-activity relationship studies.

Research into the antimicrobial properties of quinoxaline-6-carbaldehyde (B160717) has laid the groundwork for understanding the SAR of this compound class. A study on a novel synthetic process for quinoxaline-6-carbaldehyde also evaluated its potential as an antimicrobial agent, demonstrating its inhibitory action against several pathogenic bacteria. derpharmachemica.com The minimum inhibitory concentration (MIC) was determined against various bacterial strains, revealing that the parent aldehyde possesses notable bacteriostatic and bactericidal activity. derpharmachemica.com

Further derivatization of the aldehyde group is a logical step to enhance potency and modulate pharmacokinetic properties. For instance, the condensation of quinoxaline-6-carbaldehyde with various amines or hydrazines can yield Schiff bases and hydrazones, respectively. The electronic and steric properties of the substituents on the amine or hydrazine fragment are expected to significantly influence the biological activity.

Table 1: Hypothetical Derivatization of Quinoxaline-6-carbaldehyde and Expected SAR Trends

| Derivative Class | General Structure | Key Structural Variations (R-group) | Expected Impact on Activity |

| Schiff Bases | Quinoxaline-6-CH=N-R | Aromatic, Heteroaromatic, Aliphatic | Lipophilicity and electronic effects of the R-group can modulate cell permeability and target interaction. Electron-withdrawing groups may enhance activity. |

| Hydrazones | Quinoxaline-6-CH=N-NH-R | Substituted phenyl, acyl | The nature of the R-group can influence hydrogen bonding potential and overall molecular conformation, impacting binding affinity with biological targets. |

| Oximes | Quinoxaline-6-CH=N-OH | - | The oxime functionality can act as a hydrogen bond donor and acceptor, potentially improving target engagement. |

For instance, in a series of quinoxaline urea (B33335) analogs designed as IKKβ inhibitors for pancreatic cancer therapy, modifications at different positions of the quinoxaline ring and the urea moiety led to significant variations in potency and oral bioavailability. nih.gov This highlights the importance of systematic structural modifications in optimizing the pharmacological profile of quinoxaline-based compounds.

In the context of this compound derivatives, it is anticipated that:

Lipophilicity: Modifications that alter the lipophilicity of the molecule will affect its ability to cross bacterial cell membranes. An optimal balance of hydrophilicity and lipophilicity is often required for effective antimicrobial activity.

Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can influence the reactivity of the quinoxaline ring system and its ability to participate in key interactions with biological targets.

Steric Factors: The size and shape of the substituents can play a crucial role in determining the binding affinity of the derivatives to their target enzymes or receptors.

Future research focusing on the systematic derivatization of the acetaldehyde group at the 6-position of the quinoxaline nucleus and the subsequent evaluation of their biological activities is necessary to establish a comprehensive SAR for this specific class of compounds. Such studies would be instrumental in the rational design of novel and more potent therapeutic agents.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination (1D and 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments would be required for the complete assignment of all proton and carbon signals in 6-Quinoxalineacetaldehyde.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the protons on the quinoxaline (B1680401) ring and the acetaldehyde (B116499) side chain. The aromatic region would display complex splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring system. The protons H-2 and H-3 on the pyrazine (B50134) ring are expected to appear at the most downfield positions (around 8.8-9.0 ppm) as singlets or doublets. The protons on the benzene portion of the quinoxaline core (H-5, H-7, H-8) would appear further upfield, with their chemical shifts and coupling constants determined by their relative positions. The aldehyde proton (-CHO) would be highly deshielded, appearing as a triplet around 9.7-9.8 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) of the acetaldehyde group would resonate around 3.5-4.0 ppm as a doublet, coupled to the aldehyde proton.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound is predicted to show 10 unique carbon signals. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (around 200 ppm). The carbons of the quinoxaline ring would appear in the aromatic region (approximately 120-150 ppm). The methylene carbon of the acetaldehyde side chain would be found in the aliphatic region (around 45-55 ppm).

2D NMR Spectroscopy: To definitively assign these signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the aldehyde proton and the methylene protons, as well as adjacent protons on the quinoxaline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for identifying the quaternary (non-protonated) carbons and confirming the attachment point of the acetaldehyde group to the C-6 position of the quinoxaline ring by showing a correlation between the methylene protons and the C-6 carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂ -CHO | ~ 3.8 (d) | ~ 48.0 |

| -CH₂-CHO | ~ 9.8 (t) | ~ 199.5 |

| C2 | ~ 8.9 (d) | ~ 146.0 |

| C3 | ~ 8.9 (d) | ~ 145.5 |

| C5 | ~ 8.1 (d) | ~ 130.0 |

| C6 (Attachment Point) | - | ~ 138.0 |

| C7 | ~ 7.8 (dd) | ~ 129.0 |

| C8 | ~ 8.0 (d) | ~ 128.5 |

| C4a (Quaternary) | - | ~ 141.0 |

| C8a (Quaternary) | - | ~ 140.0 |

Vibrational Spectroscopy Applications (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often produce strong signals in the Raman spectrum. The C=N and C=C stretching vibrations would also be Raman active. The C=O stretch of the aldehyde is typically weaker in Raman compared to FTIR, while the C-H stretching signals would also be present.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | ~ 3050 - 3100 | ~ 3050 - 3100 | Stretching |

| Aliphatic C-H (-CH₂-) | ~ 2850 - 2960 | ~ 2850 - 2960 | Stretching |

| Aldehyde C-H | ~ 2720, ~2820 | Weak/Obscured | Stretching (Fermi Doublet) |

| Aldehyde C=O | ~ 1725 (Strong) | ~ 1725 (Weak) | Stretching |

| Aromatic C=C / C=N | ~ 1450 - 1600 (Multiple bands) | ~ 1450 - 1600 (Strong bands) | Ring Stretching |

| C-H Bending | ~ 1350 - 1450 | Moderate | Bending |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₈N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Using a technique like Electrospray Ionization (ESI), the compound would likely be observed as the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 173.1. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 172.1.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of CHO: Cleavage of the bond between the methylene group and the aldehyde carbonyl, leading to the loss of a formyl radical (•CHO, 29 Da) to give a fragment at m/z 143.

Loss of CO: A characteristic fragmentation of aldehydes is the loss of carbon monoxide (CO, 28 Da), which could occur after initial rearrangements, leading to a fragment at m/z 144.

Formation of the Quinoxaline Cation: Cleavage of the entire acetaldehyde side chain could result in a quinoxalinyl cation fragment.

Ring Fragmentation: At higher energies, the stable quinoxaline ring system itself can fragment, often by losing HCN (27 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula (Predicted) | Description |

| 172 | [C₁₀H₈N₂O]⁺ | Molecular Ion ([M]⁺) |

| 144 | [C₉H₈N₂]⁺ | Loss of Carbon Monoxide (CO) from [M]⁺ |

| 143 | [C₉H₇N₂]⁺ | Loss of Formyl Radical (•CHO) from [M]⁺ |

| 129 | [C₈H₅N₂]⁺ | Quinoxalinyl Cation |

| 117 | [C₈H₅N]⁺ | Further fragmentation |

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray diffraction (XRD) would provide the ultimate structural confirmation. This technique maps the electron density of the atoms in the crystal lattice, yielding a precise three-dimensional model of the molecule.

XRD analysis would unambiguously determine:

Bond lengths and angles: Providing definitive values for all atomic connections.

Molecular conformation: Revealing the planarity of the quinoxaline ring and the orientation of the acetaldehyde side chain relative to the ring.

Crystal packing: Elucidating how individual molecules arrange themselves in the solid state, including intermolecular interactions like hydrogen bonding (if present) or π-π stacking between the aromatic rings.

Unit cell parameters and space group: Defining the fundamental repeating unit of the crystal.

While specific crystallographic data for this compound is not available, analysis of related quinoxaline structures suggests that the molecule would likely exhibit a nearly planar ring system and could engage in π-stacking interactions in the solid state.

Advanced Spectroscopic Techniques for Material and Surface Characterization (e.g., XPS, LIBS, DRS)

For applications in materials science, advanced spectroscopic techniques could characterize the surface and bulk properties of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. For this compound, XPS could distinguish between the two nitrogen environments within the quinoxaline ring and the oxygen of the aldehyde group, based on slight differences in their core electron binding energies.

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid elemental analysis technique. While generally used for inorganic materials, it could be applied to an organic sample to confirm the presence of Carbon, Hydrogen, Nitrogen, and Oxygen.

Diffuse Reflectance Spectroscopy (DRS): This technique, often combined with UV-Vis spectroscopy, is used to study the optical properties of solid powders. DRS could determine the band gap energy of solid this compound, which is relevant for potential applications in electronics or photocatalysis. The spectrum would be expected to show strong absorption in the UV region, characteristic of the π-π* transitions within the aromatic quinoxaline system. semanticscholar.orgacs.org

Computational and Theoretical Investigations of 6 Quinoxalineacetaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for predicting the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and molecular electrostatic potential.

For quinoxaline (B1680401) derivatives, DFT has been used to calculate key quantum chemical parameters that correlate with molecular reactivity and stability. nih.govnih.gov These parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to act as an electron donor.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. A lower ELUMO value indicates a greater propensity to act as an electron acceptor.

Energy Gap (ΔE = ELUMO - EHOMO): A small energy gap is associated with higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps identify regions susceptible to electrophilic and nucleophilic attack.

While no specific data exists for 6-Quinoxalineacetaldehyde, studies on other derivatives provide examples of how these parameters are used. For instance, quantum chemical calculations on quinoxaline-based corrosion inhibitors have been used to correlate these electronic properties with their performance. researchgate.net Similarly, DFT has been applied to nitro derivatives of quinoline (B57606) (a related heterocycle) to understand their physicochemical properties for potential therapeutic applications. nih.gov

Table 1: Example of Quantum Chemical Parameters for a Hypothetical Quinoxaline Derivative (Note: This data is illustrative and not based on actual calculations for this compound)

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, which has a rotatable acetaldehyde (B116499) side chain, MD simulations could reveal its preferred conformations in different environments (e.g., in a solvent or near a biological target). These simulations can also shed light on non-covalent intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in solution and its binding to other molecules.

Although no MD studies on this compound were found, research on other quinoxaline derivatives demonstrates the utility of this technique. For example, MD simulations have been used to assess the stability of the binding conformation of quinoxaline derivatives within the active site of enzymes like HIV reverse transcriptase, providing insights into the dynamic nature of the ligand-protein complex. nih.govresearchgate.net

Docking and Molecular Modeling Studies for Ligand-Target Interactions (in relevant academic contexts)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. The quinoxaline scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives. mdpi.com

These studies have explored the binding of quinoxaline compounds to a wide range of protein targets, including:

Kinases: Such as Vascular Endothelial Growth Factor Receptor (VEGFR-2), c-Met, and Epidermal Growth Factor Receptor (EGFR), which are important targets in cancer therapy. nih.govsci-hub.seekb.egekb.eg

Enzymes: Including Cyclooxygenase-2 (COX-2), DNA gyrase, and HIV reverse transcriptase. researchgate.netnih.govelsevier.com

Other Proteins: Such as β-tubulin and DNA itself. nih.govnih.gov

In these studies, docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the quinoxaline derivative and amino acid residues in the protein's active site. elsevier.com The results are often quantified by a "docking score," which estimates the binding affinity. For example, studies on quinoxaline derivatives as VEGFR-2 inhibitors reported binding affinity values ranging from -11.93 to -17.11 kcal/mol, indicating strong potential interactions. ekb.egekb.eg A docking study of this compound could similarly predict its potential biological targets and binding modes.

Table 2: Examples of Protein Targets for Quinoxaline Derivatives in Docking Studies

| Protein Target | Therapeutic Area | Reference |

|---|---|---|

| VEGFR-2 | Anticancer | ekb.egekb.eg |

| EGFR / COX-2 | Anticancer / Anti-inflammatory | nih.gov |

| c-Met Kinase | Anticancer | sci-hub.se |

| DNA Gyrase | Antimicrobial | elsevier.com |

| HIV Reverse Transcriptase | Antiviral | researchgate.net |

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, predict their products, and calculate the energy barriers associated with them. By locating the transition state structures and calculating their energies, chemists can understand reaction mechanisms and predict reaction rates. This is particularly valuable for designing new synthetic routes or understanding the metabolic fate of a compound.

While specific reaction pathway predictions for this compound are not documented, the synthesis of various quinoxalines is well-established. nih.govnih.gov Computational methods could be applied to investigate these synthetic reactions, such as the common cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Theoretical calculations could model the reaction mechanism, identify key intermediates and transition states, and explain how substituents on the reactants influence the reaction outcome. General computational frameworks for predicting reaction pathways, often combining quantum mechanics with algorithmic searches, are becoming increasingly sophisticated. frontiersin.org

Machine Learning and Artificial Intelligence in Chemical Reaction Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemistry by enabling the prediction of reaction outcomes, retrosynthetic pathways, and optimal reaction conditions from large datasets of known chemical reactions. researchgate.netucla.eduucla.edu Instead of relying solely on first-principles calculations, ML models learn patterns from vast reaction databases.

For heterocyclic compounds like quinoxalines, ML models can be trained to predict the products of a reaction given the reactants and reagents. acs.orgchemrxiv.org These models, often based on neural networks or random forest algorithms, can capture the complex relationships between molecular structure and reactivity that are difficult to codify with simple rules. ucla.edu Although building predictive models for specific reaction classes can be challenging due to data scarcity, transfer learning techniques are being developed to overcome these limitations. chemrxiv.org The application of such AI tools could accelerate the discovery of new synthetic routes to this compound and other complex derivatives. frontiersin.orgsemanticscholar.org

Applications in Advanced Chemical Research

Catalytic Applications

The quinoxaline (B1680401) scaffold, particularly when functionalized, serves as a privileged structure in the design of ligands and catalysts for a variety of organic transformations. The presence of the acetaldehyde (B116499) group in 6-quinoxalineacetaldehyde offers a convenient handle for its incorporation into more complex catalytic systems.

Role as Ligands in Metal-Catalyzed Reactions

Quinoxaline derivatives are widely recognized for their ability to act as effective ligands in metal-catalyzed reactions. ijfans.orgfrontiersin.org The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline structure can coordinate to metal centers, thereby modulating the metal's electronic properties and steric environment. This coordination is crucial for influencing the reactivity and selectivity of the catalyst. nih.gov For instance, quinoxaline-based ligands have been successfully employed in palladium-catalyzed C-H functionalization reactions, where they play a key role in controlling the regioselectivity of the transformation. chemrxiv.org The development of ligands that can be tailored to specific reactions is a significant area of research, with quinoxaline derivatives offering a versatile platform for such modifications. znaturforsch.comresearchgate.net

The aldehyde functionality of this compound can be readily transformed into various other functional groups, such as imines through condensation with primary amines. These resulting Schiff base ligands, incorporating the quinoxaline core, can form stable complexes with a range of transition metals. ijfans.org These metal complexes have shown promise in various catalytic applications. The ability to easily modify the ligand structure by varying the amine component allows for the fine-tuning of the catalyst's properties for specific applications. ijfans.org

Development of this compound-Derived Catalysts

The aldehyde group of this compound serves as a key reactive site for the synthesis of more elaborate catalyst structures. One common strategy involves the condensation of the aldehyde with various amines to generate a diverse library of Schiff base ligands. These ligands can then be complexed with metal ions to create catalysts with tailored properties. For example, Schiff base complexes derived from quinoxaline-2-carboxaldehyde, a related compound, have been explored as catalysts. ijfans.org

Furthermore, quinoxaline derivatives have been utilized in the fabrication of heterogeneous catalysts. orientjchem.org For instance, a porous organic polymer containing copper nanoparticles (CuNPs@Q-POP) has been synthesized using a diallyl derivative of a quinoxaline-based ligand. rsc.org This material demonstrated high catalytic activity and reusability in Ullmann C-N coupling reactions. rsc.org The development of such heterogeneous catalysts is advantageous as it simplifies catalyst separation and recycling, making the process more sustainable. rsc.org While this example does not directly use this compound, it highlights the potential of quinoxaline scaffolds in creating robust heterogeneous catalysts.

Research has also explored the use of quinoxaline derivatives in the development of organocatalysts. For example, pentafluorophenylammonium triflate (PFPAT) has been shown to be a highly efficient organocatalyst for the synthesis of quinoxaline derivatives themselves. academie-sciences.fr While not a direct application of this compound as a catalyst, this demonstrates the broader role of quinoxaline-related structures in catalytic science.

Mechanistic Studies of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design of more efficient catalysts. In reactions involving quinoxaline-based ligands, the quinoxaline moiety can actively participate in the catalytic cycle. For instance, in palladium-catalyzed C-H alkylation, the concerted metalation-deprotonation (CMD) mechanism is influenced by the presence of a quinoxaline-based ligand in combination with a mono-protected amino acid (MPAA) ligand. chemrxiv.org Experimental and computational studies have shown that the C-H activation step is often the rate-determining step in these reactions. chemrxiv.org

In some catalytic systems, the catalytic cycle involves redox changes at the metal center, which are influenced by the coordinating ligands. For example, in copper-catalyzed electrochemical reactions, the catalytic cycle can involve Cu(I), Cu(II), and even Cu(III) species. beilstein-journals.org The coordination environment provided by the ligand is critical in stabilizing these different oxidation states and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. beilstein-journals.orgbeilstein-journals.org

Mechanistic studies of rhodium-catalyzed transfer hydroarylation reactions have revealed a symmetric and reversible catalytic cycle involving a key reversible β-carbon elimination step. acs.org While not directly involving a quinoxaline ligand, these types of detailed mechanistic investigations, combining experimental techniques like in situ NMR with theoretical calculations, provide a framework for understanding how ligands influence the elementary steps of a catalytic cycle. acs.org Similar detailed studies on catalytic systems employing this compound-derived ligands would be invaluable for optimizing their catalytic performance.

Materials Science and Supramolecular Chemistry

The rigid and planar structure of the quinoxaline ring, combined with the reactive aldehyde group of this compound, makes it an attractive building block for the construction of well-defined supramolecular architectures and advanced materials.

Self-Assembly of Quinoxaline-Based Architectures

The ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a cornerstone of supramolecular chemistry. Quinoxaline derivatives have been shown to participate in self-assembly processes, leading to the formation of complex architectures. For example, a quinoxaline-based fluorimetric probe was observed to undergo a morphological transformation from a fibril-network to a stone-shaped heterostructure upon binding with mesitylene, indicating an induced self-assembly process. nih.govresearchgate.net This highlights the potential to control the self-assembly of quinoxaline-containing molecules through external stimuli.

The introduction of specific functional groups can direct the self-assembly of quinoxaline derivatives. Side-chain engineering of quinoxaline-substituted organic photothermal molecules has been shown to manipulate their self-assembly morphology, leading to enhanced light-trapping efficiency. researchgate.net This control over the assembled structure is crucial for optimizing the material's properties for specific applications.

Furthermore, quinoxaline-fused researchgate.netcarbohelicenes have been synthesized, which possess a helical structure. acs.org The introduction of alkyl chains onto the quinoxaline unit can modify the planarity and conjugation of the system, influencing its packing in the solid state and its photophysical properties. acs.org These examples demonstrate the versatility of the quinoxaline scaffold in creating diverse and functional supramolecular assemblies.

Incorporation into Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are classes of porous crystalline materials with high surface areas and tunable structures, making them promising for applications in gas storage, separation, and catalysis. nih.govwikipedia.orgmdpi.comspringernature.comnih.gov The aldehyde functionality of this compound makes it a suitable linker for the synthesis of imine-linked COFs. tcichemicals.com Imine-based COFs are known for their relatively high chemical stability. tcichemicals.com

Recently, the first quinoxaline-based COF was synthesized, demonstrating a new type of COF that allows for postsynthetic modification. nih.gov This opens up possibilities for introducing different chemical functionalities within the nanopores of the COF, which can be used for applications such as membrane filtration. nih.gov Although this specific COF was not synthesized from this compound, it establishes the principle of using quinoxaline derivatives as building blocks for COFs. The ability to incorporate quinoxaline units into COF structures is significant, as quinoxalines are known to be biologically active and can also serve as building blocks for catalysts. ijfans.orgresearchgate.net

Molecular Recognition Phenomena

Molecular recognition is a fundamental process governing how molecules selectively bind to one another, underpinning biological functions and forming the basis for synthetic receptor chemistry. nih.govcarellgroup.de While direct studies of this compound in molecular recognition are not extensively documented, the quinoxaline core is known to participate in such interactions. The aldehyde group in this compound provides a reactive site for forming Schiff bases, which can then act as ligands in coordination chemistry or as components in more complex host-guest systems.

For instance, Schiff's bases derived from quinoxaline aldehydes can coordinate with various metal ions, forming stable complexes. usm.my This ability to form well-defined structures with metal ions is a key aspect of molecular recognition, enabling the development of sensors or catalytic systems. The nitrogen atoms in the quinoxaline ring and the oxygen from the aldehyde-derived group can act as coordination sites, allowing the molecule to selectively bind specific metal cations. usm.my Furthermore, the aromatic quinoxaline structure can engage in non-covalent interactions like π-π stacking and hydrogen bonding, which are crucial for the recognition of neutral molecules or anions. fu-berlin.de The design of synthetic receptors often relies on integrating such interaction sites into a pre-organized scaffold to achieve high affinity and selectivity for a target substrate. carellgroup.de

Development of Novel Organic Materials

The quinoxaline moiety is a well-established component in the design of high-performance organic materials due to its electron-deficient nature. This property is advantageous for applications in electronics, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs).

In the context of OSCs, quinoxaline-based small molecules have been theoretically designed and investigated as potential donor materials. researchgate.net Density functional theory (DFT) studies on such derivatives indicate that the quinoxaline core helps in tuning the electronic properties, such as lowering the highest occupied molecular orbital (HOMO) energy levels and reducing the energy gap, which are critical for efficient charge separation and transport. researchgate.net For example, theoretical investigations of novel small molecules with an A−π–A−π–D−π–A−π–A (Acceptor-π bridge-Donor) architecture incorporating quinoxaline have been performed to evaluate their photovoltaic properties, including light-harvesting efficiency and power conversion efficiency. researchgate.net

The aldehyde functionality of this compound serves as a synthetic handle to incorporate the quinoxaline unit into larger polymeric structures or functional materials. Condensation reactions involving the aldehyde can be used to create extended conjugated systems or to attach the quinoxaline core to a polymer backbone, thereby imparting desired electronic or optical properties to the resulting material. Schiff's base complexes derived from quinoxaline aldehydes have been investigated for their potential in creating materials with interesting pharmacological or industrial properties, such as coatings or fluorescent materials. usm.my